methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
The compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (hereafter referred to as the target compound) is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic heterocyclic core. Key structural features include:
- Furan-2-yl groups at positions 3 and 6, contributing π-electron-rich aromaticity and influencing electronic distribution.
- A methyl carboxylate group at position 4, providing ester functionality that may impact solubility and metabolic stability.
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3,6-bis(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-27-20(24)13-10-14(15-4-2-7-28-15)21-19-17(13)18(16-5-3-8-29-16)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBAPZIMUMVSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cellular excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
It has been noted that similar compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by this compound leads to changes in cellular excitability. This can have various effects depending on the specific cell type and the physiological context.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of furan derivatives with pyrazolo[3,4-b]pyridine frameworks. The presence of the 1,1-dioxidotetrahydrothiophen moiety is significant as it enhances the compound's metabolic stability and biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing primarily on its antiproliferative effects and interaction with specific biological targets.
Antiproliferative Activity
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance:
- Cell Lines Tested :
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- K562 (chronic myeloid leukemia)
- MCF-7 (human breast cancer)
The compound demonstrated a dose-dependent reduction in cell viability, suggesting a strong potential for use in cancer therapeutics .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Induction of Apoptosis : The compound activates apoptotic pathways by inducing poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation. This leads to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed that treatment with this compound results in a significant decrease in the expression levels of proliferating cell nuclear antigen (PCNA), indicating an arrest in the cell cycle progression .
Case Study 1: In Vitro Evaluation
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, this compound was shown to inhibit the proliferation of MV4-11 cells significantly. The half-maximal inhibitory concentration (IC50) was determined to be around 5 µM, showcasing its potential efficacy as an anticancer agent .
Case Study 2: Mechanistic Insights
Another study highlighted the compound's ability to induce autophagy-related protein LC3 fragmentation alongside apoptosis markers. This dual mechanism suggests that the compound not only triggers cell death but also modulates autophagic processes, which are crucial in cancer biology .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | 5 | Induces apoptosis and autophagy | MV4-11 |
| Related Pyrazole Compound | 10 | PARP inhibition | K562 |
| Another Derivative | 15 | Cell cycle arrest | MCF-7 |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Sulfone vs. Non-sulfone Derivatives: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogs (e.g., ) increases polarity and hydrogen-bond acceptor capacity compared to non-sulfone derivatives (e.g., ).
Ester vs. Carboxamide : Carboxylate esters (target compound, ) exhibit higher hydrolytic lability but lower lipophilicity than carboxamides (), which may enhance metabolic stability.
Aromatic Substituents : Furan-2-yl groups (target compound) contribute to π-π interactions, whereas thiophene () or fluorophenyl () substituents alter electronic properties and steric bulk.
Physicochemical and Spectral Properties
- NMR Analysis : demonstrates that substituents at positions 3 and 6 (e.g., furan vs. thiophene) induce distinct chemical shifts in regions A (C39–C44) and B (C29–C36), aiding structural elucidation .
- Thermal Stability : Carboxamide derivatives () exhibit higher melting points (~215–245°C) compared to esters (target compound, estimated ~150–170°C) due to stronger intermolecular hydrogen bonding.
Q & A
Basic: What are the standard synthetic routes for preparing methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
Answer:
The synthesis typically involves multi-step reactions starting with the assembly of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Condensation reactions to introduce the furan-2-yl groups at positions 3 and 6.
- Microwave-assisted synthesis to accelerate cyclization steps, reducing reaction times by ~40% compared to conventional heating .
- Catalytic methods (e.g., palladium catalysts for cross-coupling) to attach the 1,1-dioxidotetrahydrothiophen-3-yl substituent .
- Final esterification using methyl chloroformate under controlled pH (7.5–8.0) to ensure carboxylate group stability .
Monitoring: TLC and HPLC are used to track intermediates, with yields typically ranging from 55–75% depending on substituent steric effects .
Basic: How is the structural integrity of this compound validated during synthesis?
Answer:
Characterization employs:
- 1H/13C NMR to confirm substituent positions and ring connectivity. For example, the furan protons resonate at δ 6.2–7.4 ppm, while the dioxidotetrahydrothiophene sulfur groups show distinct deshielding in 13C spectra (~105 ppm) .
- HRMS (ESI) for molecular weight verification, with mass accuracy <2 ppm .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) functionalities .
Purity: HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final esterification step?
Answer:
Low yields (<50%) often arise from competing hydrolysis. Optimization strategies include:
- Solvent selection: Use anhydrous dichloromethane to minimize water interference .
- Temperature control: Maintain 0–5°C during methyl chloroformate addition to suppress side reactions .
- Catalytic additives: Triethylamine (1.2 eq) enhances nucleophilicity of the carboxylate intermediate .
Data-Driven Example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature, no base | 32 | 82 |
| 0–5°C, 1.2 eq Et₃N | 68 | 96 |
| Adapted from |
Advanced: What structure-activity relationship (SAR) trends are observed for pyrazolo[3,4-b]pyridine derivatives?
Answer:
Modifications to the core structure significantly influence biological activity:
- Furan substituents: Enhance π-π stacking with aromatic residues in kinase binding pockets, increasing inhibitory potency by ~3-fold compared to phenyl analogs .
- Dioxidotetrahydrothiophene group: Improves solubility via sulfone-mediated hydrogen bonding but may reduce membrane permeability in logP assays .
SAR Table (Select Examples):
| Substituent (Position) | Activity (IC₅₀, nM) | Target |
|---|---|---|
| Furan-2-yl (3,6) | 12 ± 1.5 | Kinase X |
| Phenyl (3,6) | 35 ± 4.2 | Kinase X |
| Methoxy (6) | 89 ± 7.8 | GIRK channels |
| Data synthesized from |
Advanced: What methodologies are used to identify biological targets for this compound?
Answer:
- Molecular docking: Predicts binding affinity to kinase ATP pockets (e.g., using AutoDock Vina) with RMSD validation (<2.0 Å) .
- Kinase profiling panels: Broad-spectrum assays (e.g., Eurofins KinaseProfiler) screen >100 kinases to identify hits .
- Electrophysiology: Patch-clamp studies on GIRK channels reveal IC₅₀ values in the nanomolar range, suggesting cardiac or neurological applications .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Discrepancies often stem from assay conditions or impurity profiles. Resolution strategies:
- Reproducibility checks: Re-test the compound under standardized conditions (e.g., 1% DMSO in assays) .
- Metabolite screening: LC-MS/MS identifies degradation products (e.g., ester hydrolysis) that may interfere with activity .
- Orthogonal assays: Validate kinase inhibition via both biochemical (ADP-Glo) and cellular (Western blot for phospho-targets) methods .
Advanced: What challenges exist in formulating this compound for in vivo studies?
Answer:
Key challenges include:
- Low aqueous solubility: Addressable via nanoemulsions (e.g., 0.5% Tween-80) or prodrug strategies (e.g., phosphate ester derivatives) .
- Metabolic instability: CYP450 screening (e.g., human liver microsomes) identifies vulnerable sites; blocking with deuterium at labile positions extends half-life by 2x .
- Toxicity: Ames tests and hERG channel profiling (IC₅₀ >10 μM required) mitigate safety risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
